N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a dioxidotetrahydrothiophene ring and a benzoindazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidotetrahydrothiophene ring.
Synthesis of the Benzoindazole Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoindazole structure.
Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene ring with the benzoindazole moiety through an amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The nitro groups in the benzoindazole moiety can be reduced to amines using reducing agents like hydrogen gas over palladium catalysts.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoindazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is of interest due to its potential interactions with various biological targets
Medicine
In medicine, preliminary research indicates that this compound may have therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a candidate for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring and benzoindazole moiety can bind to active sites, potentially inhibiting or activating biological pathways. This interaction can modulate cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound featuring the dioxidotetrahydrothiophene ring, known for its activity as a GIRK channel activator.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide:
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide stands out due to its unique combination of the dioxidotetrahydrothiophene ring and benzoindazole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N3O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S/c1-24-14-4-2-3-12-11(14)5-6-13-15(12)19-20-16(13)17(21)18-10-7-8-25(22,23)9-10/h2-4,10H,5-9H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
PVNFIVJNLGDPSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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